3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide 3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0730149
InChI: InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)
SMILES: CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5 g/mol

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide

CAS No.:

Cat. No.: VC0730149

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide -

Specification

Molecular Formula C17H23N3O2S
Molecular Weight 333.5 g/mol
IUPAC Name 3-methyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]butanamide
Standard InChI InChI=1S/C17H23N3O2S/c1-12(2)11-15(21)19-17(23)18-14-7-5-13(6-8-14)16(22)20-9-3-4-10-20/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21,23)
Standard InChI Key JLJKUGFVBMYTKI-UHFFFAOYSA-N
SMILES CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2
Canonical SMILES CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator